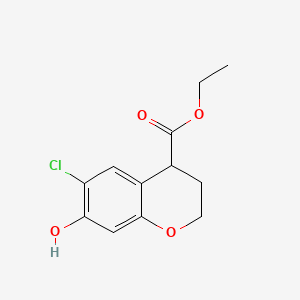

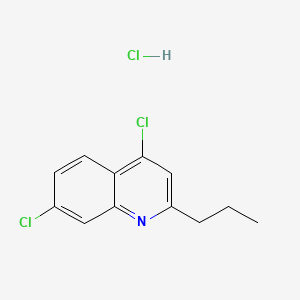

![molecular formula C14H17NO4S2 B598824 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate CAS No. 178688-49-8](/img/structure/B598824.png)

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. It is used as an intermediate for the anti-thrombotic drug clopidogrel .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C14H17NO4S2, an average mass of 327.419 Da, and a monoisotopic mass of 327.059906 Da . The compound should be stored at 2-8°C .Scientific Research Applications

Chemical Synthesis and Biological Activity

This compound serves as a crucial heterocyclic nucleus in the synthesis of various derivatives that have been evaluated for a wide range of biological activities. A review highlighted the synthesis and biological evaluation of substituted-4,5,6,7-tetrahydrothieno pyridines, pointing out their significance in drug development due to their potent biological activities. These derivatives have been identified as lead molecules for future drugs, with several analogs exhibiting promising pharmacological profiles (Sangshetti et al., 2014).

Synthesis Techniques

The compound's synthesis routes have been explored, with studies detailing efficient methodologies for its preparation. For instance, Pan Xian-hua (2011) discussed synthesizing a key intermediate of Prasugrel, a new antithrombotic drug, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, showcasing the compound's role in creating medically significant agents (Pan Xian-hua, 2011).

Anticonvulsant Activities

Research has also been conducted on novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for their anticonvulsant activity. These studies have led to the identification of compounds with significant anticonvulsant effects, further expanding the therapeutic potential of this chemical class (Ohkubo et al., 1996).

Anticancer and Antitubulin Agents

Further illustrating the compound's versatility, research into its derivatives has led to the discovery of new antiproliferative agents targeting cancer cells. For example, Romagnoli et al. (2020) designed and synthesized derivatives that showed significant anticancer activity by inhibiting tubulin polymerization, highlighting the compound's potential in cancer therapy (Romagnoli et al., 2020).

Novel Synthetic Approaches

Innovative synthetic approaches have been developed to efficiently create derivatives of the compound. Kitabatake et al. (2010) described a modified Pictet-Spengler reaction for synthesizing N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, demonstrating the compound's role in the streamlined preparation of pharmacologically active molecules (Kitabatake et al., 2010).

properties

IUPAC Name |

4-methylbenzenesulfonic acid;4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h8H,1-4H2;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUISMROPFGHOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=C1SC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate | |

CAS RN |

178688-49-8 |

Source

|

| Record name | Thieno[3,2-c]pyridin-2(3H)-one, 4,5,6,7-tetrahydro-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178688-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

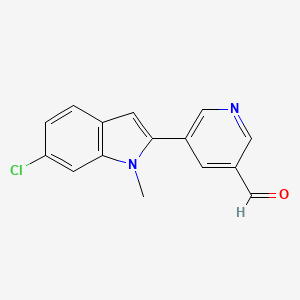

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-nitro-](/img/no-structure.png)

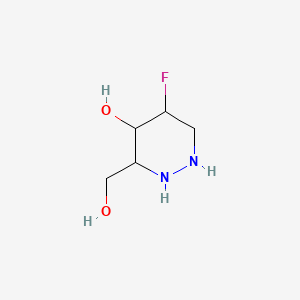

![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)

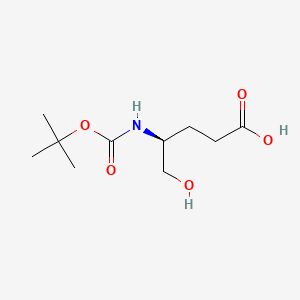

![tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598754.png)

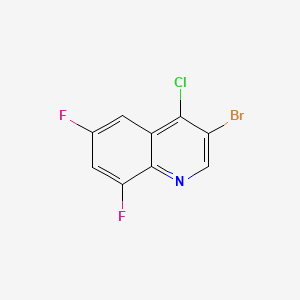

![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)